molecular formula C6H10N2O B1332918 3-Isopropylisoxazol-5-amine CAS No. 88786-11-2

3-Isopropylisoxazol-5-amine

Cat. No. B1332918
Key on ui cas rn: 88786-11-2
M. Wt: 126.16 g/mol
InChI Key: GHLVMBXOBZVJIC-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Prepared from 4-fluoro-4-methyl-3-oxopentanenitrile (6 g, 47 mmol) according to the method described for 3-isopropylisoxazol-5-amine in Example 122A Step 2, to afford 3-(2-fluoropropan-2-yl)isoxazol-5-amine as a light yellow solid (4.83 g, 71%) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 5.19 (s, 1H), 4.48 (brs, 2H), 1.68 (d, J=21 Hz, 6H); LC-MS (ESI) m/z 145 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].C(C1C=C(N)[O:15][N:14]=1)(C)C>>[F:1][C:2]([C:3]1[CH:4]=[C:5]([NH2:6])[O:15][N:14]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C(CC#N)=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NOC(=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C)(C)C1=NOC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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